molecular formula C8H14O B1582440 Cyclooctene oxide CAS No. 286-62-4

Cyclooctene oxide

Cat. No.: B1582440
CAS No.: 286-62-4
M. Wt: 126.2 g/mol
InChI Key: MELPJGOMEMRMPL-UHFFFAOYSA-N
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Description

Cyclooctene oxide, also known as cyclooctane oxide, is an organic compound with the molecular formula C₈H₁₄O. It is a cyclic ether with an epoxide functional group, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it an essential component in the production of various chemicals and materials.

Mechanism of Action

Target of Action

Cyclooctene oxide, also known as 1,2-Epoxycyclooctane, primarily targets the double bonds of cycloalkenes . The compound’s high reactivity towards these double bonds is due to the strain and rehybridization in its medium-sized ring .

Mode of Action

The interaction of this compound with its targets involves the oxidation of cyclooctene to form 1,2-Epoxycyclooctane . This process is facilitated by the use of catalysts, such as molybdenum compounds, which increase the epoxide content in the oxidation products . The reaction is thought to proceed through a concerted mechanism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative cleavage of cycloalkenes . This pathway leads to the production of dicarboxylic acids, which are major intermediates for the manufacture of important polyesters and polyamide materials .

Pharmacokinetics

It’s known that the compound’s high reactivity and the presence of catalysts can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of 1,2-Epoxycyclooctane and the production of dicarboxylic acids . These acids are used in various applications, including the production of polyesters, polyamide materials, lubricants, fibers, cosmetics, pesticides, pharmaceuticals, and plasticizers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of catalysts can enhance the compound’s reactivity and increase the yield of the desired products . Additionally, the reaction conditions, such as temperature and substrate concentration, can also affect the compound’s action .

Preparation Methods

Cyclooctene oxide can be synthesized through several methods, with the most common being the epoxidation of cyclooctene. This process involves the oxidation of cyclooctene using oxidizing agents such as hydrogen peroxide, peracids, or molecular oxygen in the presence of a catalyst. For instance, a study demonstrated the use of a newly immobilized Aspergillus niger lipase as a biocatalyst for the epoxidation of cyclooctene, achieving a yield of 56.8% and an enantiomeric excess of 84.1% under optimized conditions . Another method involves the catalytic liquid-phase oxidation of cyclooctene using molecular oxygen, which can yield up to 70% of 1,2-epoxycyclooctane .

Chemical Reactions Analysis

Cyclooctene oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form compounds such as cyclooctanone and cyclooctanol.

    Reduction: Reduction reactions can convert it into cyclooctanol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide, peracids, and molecular oxygen for oxidation, and reducing agents like lithium aluminum hydride for reduction. .

Comparison with Similar Compounds

Cyclooctene oxide can be compared with other epoxides such as:

Properties

IUPAC Name

9-oxabicyclo[6.1.0]nonane
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InChI

InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELPJGOMEMRMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
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DSSTOX Substance ID

DTXSID20951267
Record name 9-Oxabicyclo[6.1.0]nonane
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Molecular Weight

126.20 g/mol
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Physical Description

Crystalline solid; [Alfa Aesar MSDS]
Record name 1,2-Epoxycyclooctane
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CAS No.

286-62-4, 4925-71-7
Record name Cyclooctene oxide
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Record name 1,2-Epoxycyclooctane
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Record name cis-9-Oxabicyclo(6.1.0)nonane
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Record name 1,2-Epoxycyclooctane
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Record name 9-Oxabicyclo[6.1.0]nonane
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Record name 1,2-epoxycyclooctane
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Record name 1,2-EPOXYCYCLOOCTANE
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Synthesis routes and methods I

Procedure details

Hydrogen peroxide (30%, 2 ml) was added to a mixture of the catalyst from Example 48 (0.04 g) and cis-cyclooctene (1.4 g, 11.5 mmol) in tert-butanol (10 ml) at 30° C. under an atmosphere of nitrogen. The reaction mixture was stirred at 30° C. for 48 h under nitrogen. The catalyst was filtered off and washed well with ether (80 ml). The combined organic layers were washed well with water (2×40 ml) and then dried over magnesium sulphate. After filtration the solvent was removed under reduced pressure—20° C. at 50 mm of Hg—to afford 9-oxabicyclo[6.1.0] nonane as a white solid (0.95 g, 65%). M.p. 51° C., lit. m.p. 53-56° C.
Quantity
2 mL
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1.4 g
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[Compound]
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catalyst
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0.04 g
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catalyst
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Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

There were added 13.68 parts of a 50% aqueous hydrogen peroxide to a refluxing mixture of 3.92 parts of tetrachloroacetone, 11.58 parts of cyclooctene and 149 parts of chloroform. Water was removed continuously as it was formed, over a period of 4 hours of heating. The removed water was then added to the reaction mixture. The organic phase was then separated from the aqueous phase. Based on VPC analysis there was obtained an 83% yield of cyclooctene oxide.
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Yield
83%

Synthesis routes and methods III

Procedure details

Crosslinked polystyrene-divinylbenzene beads substituted in the phenyl rings by arsono groups (Polymer II of Example 2 (B) above, containing 0.25 mmole As) was added to a two phase system of 1.7 g of 30% aqueous H2O2 (15 mmoles of H2O2) and cyclooctene (7.5 mmoles) in chloroform (7 ml). The mixture was heated in a closed thick-walled tube at 70° C. for 45 hours. Cyclooctene oxide (6.7 mmol, 89% yield) was obtained after 45 hours. The polymer was then filtered and reused with no apparent loss of activity (90% yield after 55 hours at 70° C.).
[Compound]
Name
polystyrene divinylbenzene
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0 (± 1) mol
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reactant
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[Compound]
Name
Polymer II
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1.7 g
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7.5 mmol
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Quantity
7 mL
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solvent
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Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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